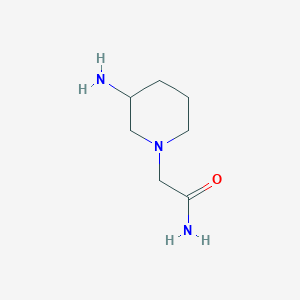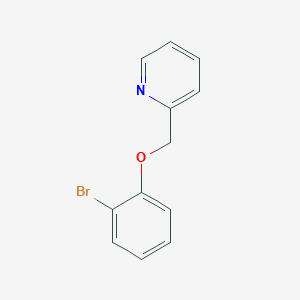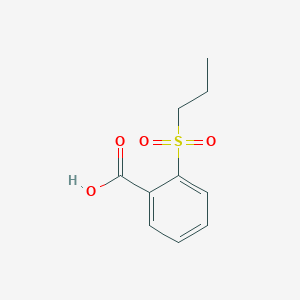
2-(2-Bromo-6-nitrophenyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-6-nitrophenyl)acetic acid is a compound that can be synthesized through the bromination of aromatic substrates, which involves the introduction of a bromine atom into an aromatic ring. This compound is characterized by the presence of a bromo and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety.
Synthesis Analysis
The synthesis of brominated aromatic compounds, such as 2-(2-Bromo-6-nitrophenyl)acetic acid, can be achieved by the bromination of related aromatic substrates. For instance, the bromination of p-nitrophenol in acetic acid has been studied, showing variable orders in bromine and p-nitrophenol depending on the reactant concentrations . Similarly, the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid has been reported, yielding a related compound with a high degree of selectivity and yield . These studies suggest that a similar approach could be used for the synthesis of 2-(2-Bromo-6-nitrophenyl)acetic acid.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is influenced by the electron-withdrawing and electron-donating properties of the substituents. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . The presence of strong electron-withdrawing groups, such as a bromine atom, can affect the electron density distribution within the molecule, which in turn influences the molecular geometry and reactivity.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds is often studied through their participation in various chemical reactions. The bromination of p-nitrophenol, for example, follows a complex rate expression that suggests a general mechanism for bromination, where the electrophile in the rate-determining step can vary . Additionally, the reaction of p-nitrophenyl acetate with substituted triazines has been kinetically investigated, providing insights into the nucleophilic attack mechanisms that could be relevant for the reactivity of 2-(2-Bromo-6-nitrophenyl)acetic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are closely related to their molecular structure. The presence of strong hydrogen-bonding interactions and π…π stacking interactions can lead to the formation of polymorphs with different molecular orientations and interatomic distances, as observed in the hydrothermal synthesis of (3-nitro-4-bromophenyl)acetic acid polymorphs . These interactions are crucial for the assembly of molecules in the solid state and can affect the compound's melting point, solubility, and other physical properties.
Scientific Research Applications
Degradation of Pharmaceuticals in Environmental Studies
Research has shown that advanced oxidation processes (AOPs) can effectively degrade pharmaceutical compounds in water, generating various by-products. These processes help in understanding the environmental fate of pharmaceuticals, including 2-(2-Bromo-6-nitrophenyl)acetic Acid derivatives, and assessing their biotoxicity. For instance, studies on acetaminophen degradation by AOPs reveal the formation of various by-products, emphasizing the importance of assessing the environmental impact of pharmaceutical degradation products (Qutob et al., 2022).
Corrosion Inhibition
The role of 2-(2-Bromo-6-nitrophenyl)acetic Acid and its derivatives as organic corrosion inhibitors for metals in acidic solutions has been explored. These inhibitors are particularly useful in industrial cleaning and maintenance, offering protection against metallic dissolution. The presence of heteroatoms (O, S, N, and P) in these molecules makes them effective in preventing corrosion in aggressive acidic media (Goyal et al., 2018).
Synthetic Chemistry Applications
In synthetic chemistry, the precursor role of 2-(2-Bromo-6-nitrophenyl)acetic Acid for synthesizing complex molecules is significant. For example, its use in practical synthesis methods for producing intermediates for pharmaceuticals showcases its utility in drug development and industrial chemistry (Qiu et al., 2009).
Environmental Toxicology
Studies on the environmental toxicology of chemical compounds, including herbicides and pesticides, often involve analyses of degradation products like 2-(2-Bromo-6-nitrophenyl)acetic Acid. Research on the toxicity and mutagenicity of these compounds provides insights into their environmental impacts and risks (Zuanazzi et al., 2020).
Photoprotection and Photosensitive Protecting Groups
In the realm of photochemistry, the applications of photosensitive protecting groups, including those based on nitrophenyl derivatives, are critical. These groups are utilized in the protection of sensitive molecules during synthetic processes, allowing for controlled reactions under light exposure (Amit et al., 1974).
Atmospheric Chemistry
The atmospheric chemistry of nitrophenols, including those related to 2-(2-Bromo-6-nitrophenyl)acetic Acid, is an area of significant interest. These studies help understand the formation, sources, and impacts of nitrophenols in the atmosphere, contributing to pollution and health risk assessments (Harrison et al., 2005).
Safety and Hazards
The safety information for “2-(2-Bromo-6-nitrophenyl)acetic Acid” indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled, in contact with skin, or if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(2-bromo-6-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWAAWMXRXSOPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618340 |
Source


|
| Record name | (2-Bromo-6-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-6-nitrophenyl)acetic Acid | |
CAS RN |
37777-74-5 |
Source


|
| Record name | (2-Bromo-6-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)







![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)



